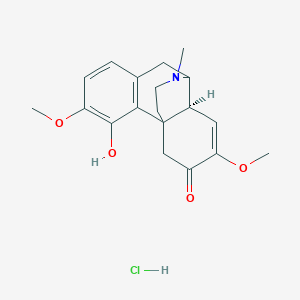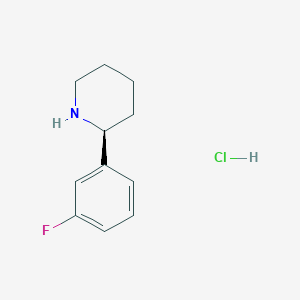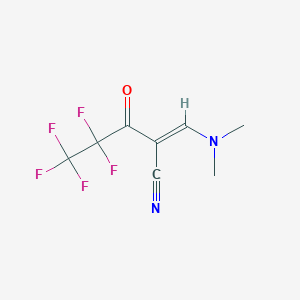![molecular formula C8H18Cl2N2 B6308500 rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95% CAS No. 1982187-56-3](/img/structure/B6308500.png)
rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride (Rac-MDBN-dihydrochloride) is a chiral compound with a unique structure that has been used in a variety of scientific research applications. This compound is a derivative of the bicyclic molecule, 1,6-diazabicyclo[4.2.1]nonane, and has a molecular weight of 201.2 g/mol. Rac-MDBN-dihydrochloride has been used in research to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Rac-MDBN-dihydrochloride has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, drug metabolism, and enzyme kinetics. The compound has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, the compound has been used to study the stereoselective synthesis of chiral compounds, and the synthesis of optically active drugs.
Mechanism of Action
The mechanism of action of Rac-MDBN-dihydrochloride is not completely understood. However, it is believed that the compound acts as a chiral catalyst, allowing for the formation of a chiral adduct between the compound and the substrate. This adduct then undergoes a series of reactions, resulting in the formation of the desired product. Additionally, the compound may also act as a chiral template, allowing for the formation of optically active products from racemic mixtures.
Biochemical and Physiological Effects
The biochemical and physiological effects of Rac-MDBN-dihydrochloride are not fully understood. However, the compound has been shown to be an effective chiral catalyst in a variety of biochemical and physiological reactions. Additionally, the compound has been shown to be effective in the stereoselective synthesis of chiral compounds, and the synthesis of optically active drugs.
Advantages and Limitations for Lab Experiments
Rac-MDBN-dihydrochloride has several advantages in laboratory experiments. First, the compound is relatively stable and can be easily synthesized in a variety of ways. Additionally, the compound is relatively inexpensive and can be stored at room temperature. Finally, the compound is highly soluble in a variety of solvents, making it easy to use in laboratory experiments.
However, there are some limitations to using Rac-MDBN-dihydrochloride in laboratory experiments. First, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very reactive, making it difficult to use in reactions that require high reactivity. Finally, the compound is not very stable and can decompose in the presence of light or heat.
Future Directions
Although Rac-MDBN-dihydrochloride has been used in a variety of scientific research applications, there are still many potential future directions for the compound. First, the compound could be used to study the effects of chiral compounds on drug metabolism and enzyme kinetics. Additionally, the compound could be used to synthesize optically active drugs, or to study the stereoselective synthesis of chiral compounds. Finally, the compound could be used to study the mechanism of action of drugs, or to study the biochemical and physiological effects of drugs.
Synthesis Methods
Rac-MDBN-dihydrochloride can be synthesized using a variety of methods, including a two-step synthesis starting from 1,6-diazabicyclo[4.2.1]nonane. In the first step, the compound is treated with a catalytic amount of a chiral Lewis acid, such as (S)-Binol, to form a chiral adduct. The adduct is then treated with anhydrous hydrogen chloride to form Rac-MDBN-dihydrochloride. Other methods of synthesis include a one-step reaction of 1,6-diazabicyclo[4.2.1]nonane with anhydrous hydrogen chloride in the presence of a chiral Lewis acid, and a two-step reaction of 1,6-diazabicyclo[4.2.1]nonane with anhydrous hydrogen chloride and a chiral base, such as (S)-Binol.
properties
IUPAC Name |
(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-7-2-3-8(10)6-9-5-4-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVHDQJHVDEBHH-OXOJUWDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1CNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)




amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)